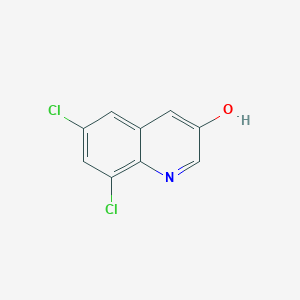
6,8-Dichloroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloroquinolin-3-ol, also known by its chemical formula C9H5Cl2NO, is a heterocyclic compound. Its structure features a quinoline ring with chlorine substituents at positions 6 and 8, as well as a hydroxyl group at position 3. Quinolines are widely studied due to their diverse applications in various fields.
準備方法
Synthetic Routes:
Several synthetic routes exist for 6,8-Dichloroquinolin-3-ol. One common method involves the cyclization of 2,6-dichloroaniline with salicylaldehyde under acidic conditions . The reaction proceeds through an electrophilic aromatic substitution, resulting in the formation of the quinoline ring.
Reaction Conditions:
- Reactants: 2,6-dichloroaniline, salicylaldehyde
- Catalyst: Acid (e.g., sulfuric acid)
- Temperature: Elevated (typically reflux)
- Solvent: Organic solvent (e.g., ethanol)
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
化学反応の分析
6,8-Dichloroquinolin-3-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield dihydroquinolines.
Substitution: Chlorine atoms can be substituted with other functional groups (e.g., amino, alkyl, or aryl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas)
Substitution: Nucleophilic substitution conditions (e.g., sodium hydroxide, amine nucleophiles)
Major products:
- Oxidation: this compound N-oxide
- Reduction: Dihydroquinolin-3-ol
- Substitution: Various derivatives with substituted chlorine atoms
科学的研究の応用
6,8-Dichloroquinolin-3-ol finds applications in:
Chemistry: As a building block for the synthesis of other quinoline-based compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research on its potential therapeutic effects (e.g., antimicrobial, antiviral properties).
Industry: Used in the preparation of dyes, agrochemicals, and pharmaceutical intermediates.
作用機序
The precise mechanism by which 6,8-Dichloroquinolin-3-ol exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further studies are needed to elucidate its detailed mechanisms.
類似化合物との比較
6,8-Dichloroquinolin-3-ol stands out due to its unique chlorination pattern. Similar compounds include other quinolines, such as 8-chloroquinoline and 6-chloroquinoline.
特性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
6,8-dichloroquinolin-3-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChIキー |
IMCVULXDORMWHT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
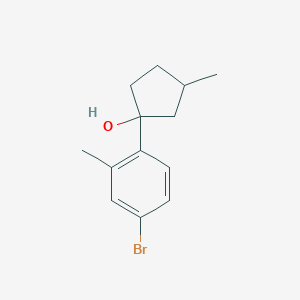
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)

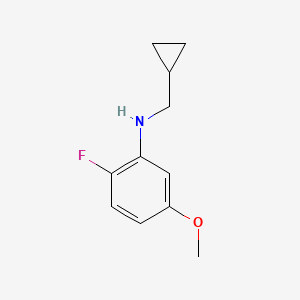
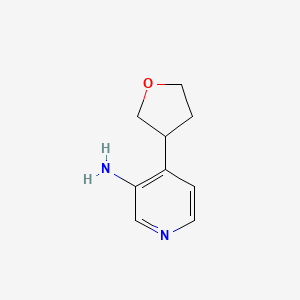
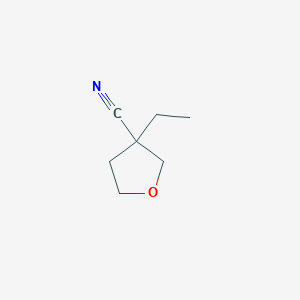
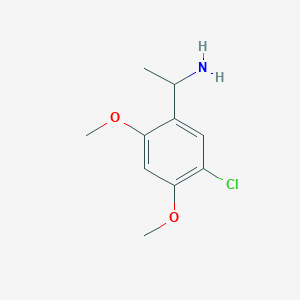
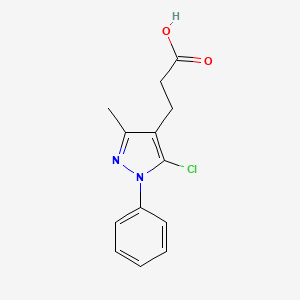
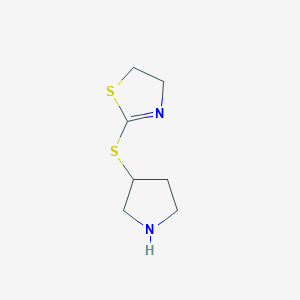
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
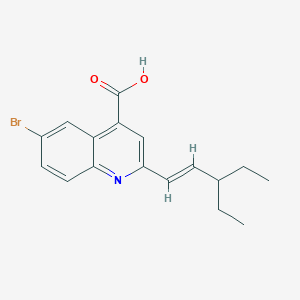
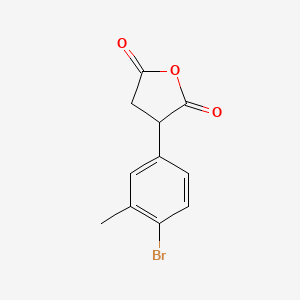
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
